REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[C:6](=[O:7])[C:5]2[CH:8]=[C:9]([CH2:12][NH:13]C(=O)C(F)(F)F)[CH:10]=[CH:11][C:4]=2[O:3]1>N.CO>[CH3:1][C:2]1([CH3:20])[C:6](=[O:7])[C:5]2[CH:8]=[C:9]([CH2:12][NH2:13])[CH:10]=[CH:11][C:4]=2[O:3]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at ambient temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove volatiles in vacuo, purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (92:8)
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C1=O)C=C(C=C2)CN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |